molecular formula C₂₆H₂₄F₄N₆O B560078 Taladegib CAS No. 1258861-20-9

Taladegib

カタログ番号 B560078
CAS番号: 1258861-20-9
分子量: 512.5
InChIキー: SZBGQDXLNMELTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taladegib is a synthetic, small molecule inhibitor designed to disrupt the Sonic Hedgehog (Shh) signaling pathway. The pathway is a major regulator of tissue polarity as well as cell migration, proliferation, and differentiation during embryonic development[].
The Shh pathway includes the patch receptor (Ptch), the sensor smoothened (Smo), and the glioma-associated oncogene homolog (Gli) zinc finger transcription factor family. Smo has been a major target for the development of Shh pathway inhibitors[].
Taladegib binds to the Smo receptor and inhibits the propagation of Shh signals. It is one of the leading Smo inhibitors in clinical trials for advanced solid tumors and other types of cancer. The Hedgehog (Hh) pathway plays an important role in many important cellular processes, such as cell proliferation and differentiation during embryonic development[].

Synthetic Analysis

Reaction Equation  The synthesis of Taladegib was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid[].
Reaction Conditions  The reaction conditions for the synthesis of Taladegib involve refluxing at a temperature of 50°C for 12 hours under nitrogen protection[].
Reaction Steps  The synthesis process of Taladegib includes the following steps[]:
Borch reductive amination of N-benzyl-4-piperidone
Acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride
Debenzylation
Substitution with 1,4-dichlorophthalazine
Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid
Reaction Mechanism  The steps mentioned above suggest a series of reactions involving reductive amination, acylation, debenzylation, substitution, and Suzuki cross-coupling.

Molecular Structure

Atomic Arrangement  Taladegib belongs to the class of organic compounds known as phthalazines. These compounds contain a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton[].
Bonding Type  Taladegib, as an organic compound, primarily consists of covalent bonds.
Electron Cloud Distribution  The electron cloud is likely distributed across the carbon and heteroatom centers in the molecule.
Resonance Structure  The molecule exhibits resonance.

作用機序

Taladegib is a potent, synthetic, small molecule inhibitor of Smo which binds to the Smo receptor, inhibiting propagation of Taladegib signaling. It is one of the leading Smo inhibitors being evaluated in clinical trials for advanced solid tumors and other kinds of cancers[].
Target of Action  The main target of Taladegib is the Hedgehog (Hh) pathway protein Smo[]. The Hh pathway regulates development, cell proliferation, and tissue repair[].
Mode of Action  Taladegib acts by binding to the human Smo receptor and inhibiting Taladegib-induced Gli expression4. This results in a suppression of the Hh signaling pathway[].
Result of Action  The inhibition of the Hh signaling pathway by Taladegib may lead to the suppression of the proliferation of tumor cells in which this pathway is abnormally activated[].

Chemical Properties

Chemical Reaction  Type Taladegib was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid[].

Biochemical Properties

Properties: Taladegib is a synthetic, small molecule inhibitor that interacts with the Sonic Hedgehog (Taladegib) signaling pathway. It binds to the Smoothened (Smo) receptor, a key component in the Taladegib signaling cascade. This interaction inhibits the propagation of Taladegib signaling[][].
Cellular Effects: Taladegib has shown to have significant effects on cells. It inhibits the growth of cancer cell lines containing a disease-relevant Smo gene mutation[]. It also reduces the proliferation of spontaneously developed medulloblastoma and induces Caspase-3 activity, signifying increased apoptosis[]. Furthermore, Taladegib inhibits Hh-regulated gene expression in subcutaneous xenograft tumor stroma and potently suppresses tumor growth[].
Molecular Mechanism: The molecular mechanism of Taladegib involves the inhibition of the Taladegib pathway. The Taladegib pathway is initiated by the binding of the Hh protein ligand to the 12-transmembrane protein Patched (Ptch), which normally inhibits the activity of the 7-transmembrane protein Smoothened (Smo)[]. Taladegib binds to the Smo receptor, thereby inhibiting the propagation of Taladegib signaling[]. This leads to the accumulation of Gli transcription factors in the primary cilia and the transformation of Gli from an inactive to an active form2. The activated Gli proteins turn on Hh target gene expression which is responsible for cell proliferation, cell survival, cell invasion, and angiogenesis[].
Time Effect: The effect of Taladegib changes over time. Administration of Taladegib to Ptch +/− p53 −/− transgenic mice reduced proliferation of spontaneously developed medulloblastoma, and induced Caspase-3 activity signifying increased apoptosis[]. Taladegib also inhibited Hh-regulated gene expression in subcutaneous xenograft tumor stroma and potently suppressed tumor growth[]. This suggests that the effects of Taladegib are not immediate but occur over a period of time.

Common Problem

Some frequently asked questions about  Taladegib

What are the medical applications of Taladegib?
Taladegib is an antagonist of smoothened receptors. And effectively inhibits Hedgehog (Hh) signaling. It has been used in trials investigating treatments for solid tumors, colon cancer, breast cancer, advanced cancer and rhabdomyosarcoma, among others.
What is the mechanism of action of Taladegib?
Taladegib,it binds Smo in vitro in DAOY (human Medulloblastoma) and C3H10T1/2 (mouse mesenchymal) cell lines and appears to inhibit Smo-resistant mutant cells (D473H), generated by induction of pharmacological resistance to vismodegib[].
What are the side effects of Taladegib?
Adverse effects of Taladegib include hair loss, muscle cramps, weight loss, fatigue, gastrointestinal disturbances, and joint pain[].

Research Directions

Taladegib in Cancer Treatment

Taladegib has been identified as a potential antineoplastic agent due to its ability to inhibit the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (Smo) receptor. This pathway is crucial for cellular growth and differentiation, and its abnormal activation is linked to various cancers. By suppressing Hh signaling, Taladegib may inhibit tumor cell  proliferation[].

Taladegib in Osteoarthritis and Chondrocyte Hypertrophy

Research has explored Taladegib's role in controlling chondrocyte hypertrophy, a condition associated with osteoarthritis (OA). Taladegib inhibits the Smo/Gli1 pathway, which is involved in the hypertrophic process of chondrocytes. The drug has shown effectiveness in early stages of chondrocyte hypertrophy by reversing the expression of hypertrophy markers. However, its efficacy diminishes in severe OA, indicating its potential as a novel treatment for early-stage  OA[].

Taladegib Synthesis for Biological Evaluation

A novel and efficient synthesis route for Taladegib has been developed, which is suitable for large-scale production. This method eliminates the need for Boc protection and deprotection steps and uses inexpensive starting materials. The improved synthesis process is crucial for producing Taladegib in quantities sufficient for biological evaluation and further  research[].

Taladegib in Combination Therapy

A phase I clinical trial has been conducted to evaluate the safety and efficacy of Taladegib in combination with paclitaxel for the treatment of advanced solid tumors. The study aims to determine the dose-limiting toxicity, maximum tolerated dose, and recommended phase II dose. This combination therapy is based on the premise that Hh inhibitors can increase sensitivity to paclitaxel, potentially offering a new treatment strategy for patients with advanced  cancers[].

科学的研究の応用

Cancer Therapy:
Mechanism : Taladegib inhibits the Smoothened (Smo) receptor, a critical component of the Taladegib pathway. By blocking Smo, it disrupts Taladegib signaling, which is aberrantly activated in-various cancers.
Clinical Trials: Taladegib is being evaluated in clinical trials for advanced solid tumors and other malignancies[].
Approved Indications: It is the third FDA-approved Hh signaling inhibitor for treating basal cell carcinomas (BCCs), following vismodegib and sonidegib[].
Medulloblastoma Treatment:
In-vivo Efficacy: Taladegib demonstrated efficacy in a mouse medulloblastoma allograft model, reducing tumor growth[].
Caspase-3 Activation: Administration of Taladegib induced Caspase-3 activity, signifying increased apoptosis in medulloblastoma[].
Hedgehog-Regulated Gene Expression Suppression:
Taladegib effectively inhibits Hh-regulated gene expression in tumor stroma, contributing to its antineoplastic activity[].
Non-Melanoma Skin Cancers (NMSCs):
Topical Use: Taladegib is being explored as a topical treatment for NMSCs, alongside other agents like sonidegib and cemiplimab[].
Cancer Stem Cells (CSCs):
Role in CSC Regulation: The Taladegib pathway, targeted by Taladegib, is implicated in the regulation and maintenance of cancer stem cells[].
Angiogenesis and Invasion Control:
Hh Target Genes: Taladegib suppresses Hh-induced gene expression responsible for cell proliferation, survival, invasion, and angiogenesis[].

Product Comparison

Taladegib,Sonidegib phosphate  and Vismodegib:Similarities and Differences of Organic Compounds

Similarities

Mechanism :
All three drugs belong to the class of Hedgehog pathway inhibitors, targeting the smoothened receptor to inhibit Hedgehog signaling.
Taladegib, Sonidegib phosphate, and Vismodegib act by blocking the Hedgehog pathway, which is aberrantly activated in basal cell carcinoma (BCC)[].
Indications:
Approved for the treatment of locally advanced and metastatic basal cell carcinoma (BCC) that has recurred following surgery or radiation therapy, or for patients who are not candidates for surgery or radiation therapy[].
Taladegib, Sonidegib phosphate, and Vismodegib are indicated for similar patient populations suffering from advanced BCC[].
Route of Administration
All three drugs are administered orally, providing convenient dosing options for patients.
Taladegib, Sonidegib phosphate, and Vismodegib are available in oral tablet formulations[].

Differences

Chemical Structure
Taladegib (LY2940680) is a small molecule inhibitor of the Hedgehog pathway, belonging to the azaindole class of compounds[].
Sonidegib phosphate (Odomzo) is a phosphate salt of Sonidegib, which is a cyclopamine derivative.
Vismodegib (Erivedge) is a cyclopamine derivative as well, specifically formulated as Vismodegib phosphate[].
Chemical structures of these compounds differ slightly due to variations in their molecular backbones and functional groups.
Approval Status and Availability
Taladegib (LY2940680) has been under clinical investigation and may have varying approval statuses in different regions.
Sonidegib phosphate (Odomzo) and Vismodegib (Erivedge) have received regulatory approval from the FDA and other regulatory agencies for the treatment of advanced BCC[].
Availability may vary based on regional approvals and market authorizations.
Dosage and Administration
While all three drugs are administered orally, they may have different recommended dosages and administration schedules based on clinical trials and prescribing information.
Taladegib, Sonidegib phosphate, and Vismodegib may have varying dosing regimens depending on factors such as patient weight, disease severity, and tolerability.
Adverse Effects
Adverse effects associated with Taladegib, Sonidegib phosphate, and Vismodegib may overlap due to their similar mechanism of action[].
Common adverse effects may include muscle spasms, alopecia, nausea, vomiting, dysgeusia, fatigue, and diarrhea[].

実験操作

Experimental research on Taladegib

Taladegib may inhibit tumor cell proliferation by suppressing the Hh signaling pathway, potentially benefiting various cancers.
An orally bioavailable small molecule antagonist of the Hedgehog (Hh)-ligand cell surface receptor smoothened (Smo) with potential antineoplastic activity. Taladegib inhibits signaling that is mediated by the Hh pathway protein Smo, which may result in a suppression of the Hh signaling pathway and may lead to the inhibition of the proliferation of tumor cells in which this pathway is abnormally activated. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair;  constitutive activation of this pathway is associated with uncontrolled cellular proliferation and has been observed in a variety of cancers.
Taladegib combined with paclitaxel shows potential in patients with advanced solid cancers, potentially increasing sensitivity to paclitaxel and potentially enhancing the effectiveness of paclitaxel.
The Hedgehog (Hh)-glioma-associated oncogene homolog (GLI) signaling pathway is highly conserved among mammals, with crucial roles in regulating embryonic development as well as in cancer initiation and progression. The GLI transcription factors (GLI1, GLI2, and GLI3) are effectors of the Hh pathway and are regulated via Smoothened (SMO)-dependent and SMO-independent mechanisms. The SMO-dependent route involves the common Hh-PTCH-SMO axis, and mutations or transcriptional and epigenetic dysregulation at these levels lead to the constitutive activation of GLI transcription factors. Conversely, the SMO-independent route involves the SMO bypass regulation of GLI transcription factors by external signaling pathways and their interacting proteins or by epigenetic and transcriptional regulation of GLI transcription factors expression. Both routes of GLI activation, when dysregulated, have been heavily implicated in tumorigenesis of many known cancers, making them important targets for cancer treatment. Hence, this review describes the various SMO-dependent and SMO-independent routes of GLI regulation in the tumorigenesis of multiple cancers in order to provide a holistic view of the paradigms of hedgehog signaling networks involving GLI regulation. An in-depth understanding of the complex interplay between GLI and various signaling elements could help inspire new therapeutic breakthroughs for the treatment of Hh-GLI-dependent cancers in the future. Lastly, we have presented an up-to-date summary of the latest findings concerning the use of Hh inhibitors in clinical developmental studies and discussed the challenges, perspectives, and possible directions regarding the use of SMO/GLI inhibitors in clinical settings[][].
This novel and efficient route for synthesis of Taladegib (LY-2940680) offers advantages such as eliminating Boc protection and deprotection, inexpensive starting materials, and high reaction yield, making it suitable for large-scale production.
Taladegib, a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid. The advantages of this synthesis route were the elimination of Boc protection and deprotection and the inexpensive starting materials. Furthermore, the debenzylation reaction was achieved with simplified operational procedure using ammonium formate as hydrogen source that provided high reaction yield. This synthetic procedure was suitable for large-scale production of the compound for biological evaluation and further study[][].

特性

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGQDXLNMELTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154986
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taladegib

CAS RN

1258861-20-9
Record name Taladegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258861209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taladegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALADEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY8BWX1LJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treat a solution of N-methyl-1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-amine (2.8 g, 8.68 mmol) and triethylamine (3.36 mL, 26.1 mmol) in CH2Cl2 (30 mL) with 4-fluoro-2-(trifluoromethyl)benzoyl chloride (2.14 mL, 10.42 mmol). Stir for 3 h at ambient temperature. Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash silica gel chromatography (hexane:ethyl acetate:2 M NH3 in MeOH=20:5:1) to provide the free base as a yellow foam (3.83 g, 86%). ES/MS m/z 513.0 (M+1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
86%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。